N-Ethylpicolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-2-9-8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,9,11) |
InChI Key |
CYHDKNQVKVBPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Comprehensive Spectroscopic and Solid State Structural Elucidation of N Ethylpicolinamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. mnstate.edu High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete map of the proton and carbon frameworks of N-Ethylpicolinamide.
Proton NMR (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. oregonstate.edu The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Deshielded protons, which are near electronegative atoms or groups, resonate at higher chemical shifts (downfield). ucl.ac.uk
In the ¹H NMR spectrum of this compound, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. oregonstate.edu The proton on the carbon adjacent to the ring nitrogen (C6-H) is generally the most deshielded due to the nitrogen's electronegativity. The ethyl group protons will exhibit characteristic splitting patterns due to spin-spin coupling. pressbooks.pub The methylene (B1212753) (-CH2-) protons, being adjacent to the amide nitrogen, will be deshielded and appear as a quartet, while the methyl (-CH3) protons will appear as a triplet at a higher field (lower ppm value). The amide proton (N-H) often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. mnstate.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H (ortho to N) | 8.5 - 8.7 | Doublet |
| Pyridine H (para to N) | 7.8 - 8.0 | Triplet |
| Pyridine H (meta to N) | 7.4 - 7.6 | Triplet |
| Pyridine H (ortho to C=O) | 8.1 - 8.3 | Doublet |
| Amide N-H | 7.5 - 8.5 | Broad Singlet |
| Methylene (-CH₂-) | 3.4 - 3.6 | Quartet |
| Methyl (-CH₃-) | 1.2 - 1.4 | Triplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. weebly.com With a broader chemical shift range than ¹H NMR, it allows for the clear resolution of individual carbon signals. oregonstate.edu The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. weebly.com
In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the amide group is expected to have the highest chemical shift, typically in the range of 160-180 ppm. pdx.edu The carbons of the pyridine ring will appear in the aromatic region (120-150 ppm). oregonstate.edu The carbon atom attached to the nitrogen (C2) will be the most deshielded among the ring carbons. The ethyl group carbons will appear at a much higher field, with the methylene carbon (-CH₂-) being more deshielded than the methyl carbon (-CH₃-). ntu.edu.sg
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 164 - 168 |
| Pyridine C2 | 150 - 152 |
| Pyridine C6 | 148 - 150 |
| Pyridine C4 | 137 - 139 |
| Pyridine C3 | 126 - 128 |
| Pyridine C5 | 122 - 124 |
| Methylene (-CH₂-) | 38 - 42 |
| Methyl (-CH₃-) | 14 - 16 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule. nanalysis.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduqorganica.es In this compound, COSY would show correlations between the adjacent protons on the pyridine ring and between the methylene and methyl protons of the ethyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. columbia.educreative-biostructure.com It provides a direct link between the ¹H and ¹³C NMR spectra, confirming the assignments of protonated carbons. For this compound, HSQC would show cross-peaks connecting each pyridine proton to its corresponding carbon, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon. nanalysis.comcolumbia.edu
Carbon-13 (13C) NMR for Carbon Skeleton and Functional Group Identification
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. vscht.cz These techniques are highly sensitive to the types of bonds and functional groups present.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. creative-proteomics.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. williams.edu
For this compound, the FT-IR spectrum will exhibit several characteristic bands. A prominent absorption will be the C=O stretching vibration of the amide group, typically found in the region of 1630-1680 cm⁻¹. spectroscopyonline.com The N-H stretching vibration of the secondary amide will appear as a single band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl group will be observed in the 2800-3100 cm⁻¹ region. libretexts.org Vibrations associated with the pyridine ring, such as C=C and C=N stretching, will appear in the 1400-1600 cm⁻¹ range. libretexts.org Bending vibrations, often found in the "fingerprint region" (below 1500 cm⁻¹), provide a unique pattern for the molecule. uomustansiriyah.edu.iq
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250 - 3350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 2970 | Medium |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 | Medium-Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. libretexts.org It is complementary to FT-IR spectroscopy because the selection rules are different; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. spectroscopyonline.com Generally, symmetric vibrations and bonds with low polarity are more Raman active. libretexts.org
In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring are expected to be particularly strong. The C=C and C-C stretching modes within the ring will give rise to prominent peaks. The C=O stretching vibration may also be observed, though typically with less intensity than in the IR spectrum. The aliphatic C-H stretching and bending modes of the ethyl group will also be present. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of this compound.
Table 4: Potentially Strong Raman Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (Aromatic) | 3050 - 3080 |
| C-H Stretch (Aliphatic) | 2850 - 2970 |
| Ring Breathing (Pyridine) | 990 - 1030 |
| C=C Stretch (Pyridine Ring) | 1580 - 1610 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns. In the analysis of this compound, the presence of a nitrogen atom is a key determinant in its fragmentation behavior. msu.edulibretexts.org
The molecular ion peak (M+) for a compound containing a single nitrogen atom will have an odd nominal molecular mass. libretexts.org Fragmentation of the molecular ion often occurs via cleavage of bonds adjacent to the heteroatom, a process known as alpha-cleavage. miamioh.edu This is a dominant fragmentation pathway for aliphatic amines. libretexts.org The localization of the radical cation on the nitrogen atom after initial ionization makes the adjacent C-C bonds susceptible to cleavage. msu.edu
For this compound, the expected fragmentation would involve the cleavage of the ethyl group and the picolinamide (B142947) moiety. The loss of an ethyl radical would result in a significant fragment ion. The fragmentation pattern would likely show a series of ions corresponding to the successive loss of small neutral molecules or radicals. The presence of non-bonding electrons on both the nitrogen and oxygen atoms can influence the fragmentation pathways. msu.edu The most abundant ion in the spectrum is designated as the base peak and is assigned a relative intensity of 100. docbrown.info
A high-resolution mass spectrometer can distinguish between ions with the same nominal mass but different elemental compositions by measuring their mass-to-charge ratio to several decimal places. docbrown.info This allows for the unambiguous determination of the elemental formula for the molecular ion and its fragments.
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the chromophores present in the molecule. tanta.edu.eg A chromophore is a part of a molecule that contains valence electrons with low excitation energies. tanta.edu.eg
For this compound, the picolinamide group, which contains a pyridine ring and a carbonyl group, acts as the primary chromophore. tanta.edu.eg The electronic spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. shu.ac.uk
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. shu.ac.uk Conjugated systems, like the pyridine ring in this compound, shift these absorptions to longer wavelengths. msu.edu
n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. shu.ac.uk These transitions are generally of lower energy and have lower molar absorptivities compared to π → π* transitions. shu.ac.uk
The solvent used for the analysis can influence the position of the absorption maxima. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk
The following table summarizes the typical electronic transitions observed in organic molecules:
| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |
|---|---|---|---|
| σ → σ | < 200 | Variable | High energy, requires saturated bonds. shu.ac.uk |
| n → σ | 150 - 250 | 100 - 3000 | Occurs in compounds with heteroatoms containing lone pairs. shu.ac.uk |
| π → π | 200 - 700 | 1000 - 10,000 | Characteristic of unsaturated systems (chromophores). shu.ac.uk |
| n → π | 200 - 700 | 10 - 100 | Occurs in molecules with unsaturated groups and heteroatoms with lone pairs. shu.ac.uk |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. toray-research.co.jpmeasurlabs.com This method provides experimental evidence for the empirical formula of a compound. toray-research.co.jp The technique involves the complete combustion of a precisely weighed sample in a stream of oxygen. toray-research.co.jpelementalmicroanalysis.com
The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are passed through a series of catalysts and absorbents. toray-research.co.jpelementalmicroanalysis.com The nitrogen oxides are reduced to nitrogen gas (N₂). elementalmicroanalysis.com The amounts of CO₂, H₂O, and N₂ are then measured, typically using a thermal conductivity detector. elementalmicroanalysis.com From these measurements, the percentages of C, H, and N in the original sample can be calculated. toray-research.co.jp
For this compound, with a molecular formula of C₈H₁₀N₂O, the theoretical elemental composition can be calculated. The experimental results from CHN analysis should closely match these theoretical values to confirm the purity and identity of the synthesized compound. A significant deviation between the experimental and theoretical values may indicate the presence of impurities or an incorrect structural assignment. researchgate.net
The following table shows the theoretical elemental composition of this compound:
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 63.98 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 6.71 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 18.67 |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.66 |
Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination
Crystallographic Data Collection and Refinement Methodologies
The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rsc.org The interaction of the X-rays with the crystal's electron density produces a diffraction pattern of spots, known as reflections. uol.de The intensities and positions of these reflections are collected by a detector. rsc.org
The collected data are then processed, which includes corrections for factors such as Lorentz and polarization effects. rsc.org The crystal structure is solved using direct methods or Patterson methods and subsequently refined using a full-matrix least-squares procedure on F². rsc.org This refinement process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. nih.gov The quality of the final structural model is assessed by parameters such as the R-factor (R-value), which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.gov
The following table outlines the key parameters in a typical crystallographic data collection and refinement process:
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal structure. rsc.org |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). uhu-ciqso.es |
| Wavelength (λ) | The wavelength of the X-ray radiation used, typically Mo-Kα (0.71073 Å) or Cu-Kα (1.5418 Å). rsc.org |
| Temperature | The temperature at which the data was collected, often low temperatures (e.g., 100 K or 173 K) to reduce thermal motion. rsc.org |
| R-factor (R1) | A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit. nih.gov |
| wR2 | A weighted R-factor based on squared structure factor amplitudes, also used to assess the quality of the refinement. nih.gov |
| Goodness-of-Fit (GooF) | A value that should be close to 1 for a good refinement. |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The refined crystal structure provides a wealth of geometric information. Bond lengths and angles within the this compound molecule can be precisely determined. researchgate.net These values can be compared to standard values for similar chemical bonds to identify any unusual structural features. For instance, the C-N bond lengths in the amide and pyridine moieties, as well as the C=O bond length, are of particular interest. Torsion angles describe the conformation of the molecule, particularly the relative orientation of the ethyl group and the picolinamide plane.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. rsc.org In the crystal structure of this compound, hydrogen bonding is expected to play a significant role. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. researchgate.net These interactions can lead to the formation of specific packing motifs, such as chains or dimers. researchgate.net
Elucidation of Coordination Chemistry and Metal Complexation Dynamics of N Ethylpicolinamide
Fundamental Principles of Picolinamide (B142947) as a Ligand in Metal Coordination
Picolinamide and its N-substituted derivatives, such as N-Ethylpicolinamide, are a significant class of ligands in coordination chemistry. researchgate.netnou.edu.ng Their coordinating ability stems from the presence of two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the amide group. researchgate.net All ligands are characterized as Lewis bases, meaning they are lone pair donors. chemguide.co.uk The pyridine nitrogen possesses a lone pair of electrons available for donation to a metal center. researchgate.net
The amide group offers more complex coordinating behavior. It can coordinate through the neutral carbonyl oxygen atom. Alternatively, under certain conditions, typically in the presence of a suitable metal ion and appropriate pH, the amide proton can be displaced, allowing the negatively charged amide nitrogen to act as a donor atom. researchgate.net This deprotonation is a crucial aspect of picolinamide chemistry, as it can lead to the formation of highly stable neutral chelate rings. The flexibility to coordinate via the (N,O) atoms of the neutral amide or the (N,N) atoms after deprotonation allows picolinamides to act as versatile bidentate ligands, forming stable five-membered chelate rings with metal ions. researchgate.netchemguide.co.uk This chelation significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. msu.edu The specific mode of coordination—whether through the amide oxygen or the deprotonated nitrogen—is influenced by factors such as the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the N-substituent. researchgate.netresearchgate.net
Solution-Phase Metal Ion Complexation Equilibria and Thermodynamics
The behavior of this compound and its metal complexes in solution is governed by complex equilibria, including protonation of the ligand and stepwise formation of metal complexes. Understanding these dynamics is crucial for predicting the dominant species under specific conditions.
Potentiometric titration is a cornerstone technique for quantifying the thermodynamics of complex formation in solution. cost-nectar.eu It is used to determine the protonation constants (pKa values) of the ligand and the stability constants (log β) of the metal complexes. cost-nectar.euresearchgate.net The method involves monitoring the pH (or electromotive force, emf) of a solution containing the ligand as a strong acid or base is added, both in the absence and presence of a metal ion. cost-nectar.eupsu.edu
For a ligand like this compound, the first protonation occurs at the pyridine nitrogen. In the presence of metal ions such as Cu(II), Zn(II), or Ca(II), the titration curves shift, indicating the displacement of protons upon complex formation. researchgate.netuct.ac.za By analyzing these shifts with computer programs like HYPERQUAD, a detailed model of the species present in solution can be constructed, and their stability constants can be calculated. psu.edu
Studies on similar picolinamide-based ligands with these metal ions have revealed the formation of various complex species. researchgate.net Common species include ML, MLH, and deprotonated forms like MLH₋₁, MLH₋₂, where M is the metal ion, L is the ligand, and H₋ₙ indicates the number of protons displaced from the ligand (e.g., from the amide group). researchgate.netresearchgate.net For example, investigations into the Cu(II) complexes of a related ligand, 2-amino-N-(2-oxo-2-(2-(pyridin-2-yl)ethyl amino)ethyl)acetamide, identified species such as MLH, ML, MLH₋₁, MLH₋₂, and MLH₋₃, demonstrating the complexity of the equilibria. researchgate.net The stability of these complexes generally follows the Irving-Williams series, with Cu(II) complexes being significantly more stable than Zn(II) complexes.
| Species | Cu(II) | Zn(II) |
| [MLH] | ~9-11 | ~6-7 |
| [ML] | ~5-7 | ~5.5 |
| [MLH₋₁] | ~ -1 to -2 | - |
Data compiled from findings on similar ligands. uct.ac.zascielo.org.za
Spectrophotometric titration is a powerful method to study metal-ligand complexation, particularly for determining the stoichiometry of the complexes formed. libretexts.orgnsf.gov Methods like the mole-ratio method and the method of continuous variations (Job's plot) are frequently employed. libretexts.org In a Job's plot, a series of solutions are prepared where the total moles of metal and ligand are constant, but their mole fractions are varied. The absorbance, monitored at a wavelength where the complex absorbs maximally, is plotted against the mole fraction. The peak of the plot reveals the stoichiometric ratio of the most stable complex formed under those conditions. libretexts.org For many picolinamide derivatives with divalent metals like copper and zinc, a 1:2 metal-to-ligand ratio is often observed for the final complex, although 1:1 species are important intermediates. pcbiochemres.com
Furthermore, kinetic studies, often using stopped-flow spectrophotometry, can elucidate the mechanism and rates of complex formation. researchgate.net These studies can reveal multi-step reaction pathways, often involving a rapid initial binding of the ligand to the metal ion, followed by slower rearrangement steps, such as deprotonation of the amide group and ring closure to form the final, stable chelate. researchgate.net
The protonation and stability constants determined through potentiometry are essential for creating speciation diagrams. These diagrams plot the percentage of each metal-containing species as a function of pH. Using this data, one can predict which complex will be predominant under specific conditions, such as in physiological environments.
This approach can be extended to more complex environments by using computer models that simulate biological fluids. researchgate.net For instance, blood plasma models can be used to predict the behavior of a ligand and its metal complexes in the presence of competing biological ligands (like albumin and amino acids) and metal ions. researchgate.netresearchgate.net Studies on picolinamide-type ligands have used such models to assess their ability to mobilize endogenous metal ions like copper. researchgate.netresearchgate.net Speciation calculations for a pseudo-mimic of human serum albumin predicted that its Cu(II) complex could effectively mobilize copper, indicating the high stability of the complex even in a competitive biological environment. researchgate.net These simulations are critical for understanding the potential bioavailability and distribution of metal-based compounds. researchgate.net
Spectrophotometric Titrations for Complex Stoichiometry and Formation Kinetics
Solid-State Structural Analysis of this compound Metal Complexes
While solution studies reveal the thermodynamics and speciation of complexes, solid-state analysis provides a definitive snapshot of their molecular structure, including bond lengths, bond angles, and coordination geometry.
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for unambiguously determining the three-dimensional structure of crystalline compounds. uhu-ciqso.esmdpi.com It provides precise information on the coordination environment around the central metal ion. uhu-ciqso.esresearchgate.net For metal complexes of N-substituted picolinamides, a variety of coordination geometries have been observed, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Commonly observed geometries for complexes involving ligands similar to this compound include:
Square Planar: Often seen with d⁸ metal ions like Ni(II) and Pd(II), typically involving coordination of two deprotonated picolinamide ligands to form a neutral [M(L)₂] complex. researchgate.netresearchgate.net
Square Pyramidal: A common geometry for five-coordinate complexes, particularly with Cu(II). researchgate.netscience.govresearchgate.net The structure often consists of the picolinamide ligand and other ligands occupying the basal plane, with a fifth ligand in the axial position. researchgate.net The degree of distortion from an ideal square pyramid is often quantified by the τ₅ parameter. researchgate.net
Distorted Octahedral: This six-coordinate geometry is typical for many transition metals and can accommodate one, two, or three picolinamide ligands along with other monodentate or bidentate ligands (like water or halides). researchgate.netresearchgate.net
Distorted Trigonal-Bipyramidal: Another five-coordinate geometry that can be adopted, sometimes existing in equilibrium with or as a distortion from a square-pyramidal structure. researchgate.netacs.org
Table 2: Examples of Coordination Geometries in Metal Complexes with Picolinamide-Type Ligands Determined by SC-XRD
| Metal Complex Example | Metal Ion | Coordination Geometry | Reference |
| [Cu(L)Cl₂] | Cu(II) | Distorted Square Pyramidal | researchgate.net |
| [Ni(L)Cl₂] | Ni(II) | Distorted Square Planar | researchgate.net |
| [Cu(L)Cl₂] | Cu(II) | Distorted Trigonal-Bipyramidal | researchgate.net |
| Cu(dien)(phen)₂ | Cu(II) | Distorted Square Pyramidal | researchgate.net |
| Cu(dien)(bipy)₂ | Cu(II) | Distorted Square Pyramidal | researchgate.net |
| Ni(II) Schiff Base Complexes | Ni(II) | Distorted Octahedral | researchgate.net |
In this table, 'L' represents various N-substituted picolinamide or related ligands.
Single-Crystal X-ray Diffraction for Precise Coordination Geometry Determination (e.g., square planar, distorted octahedral, distorted trigonal-bipyramidal, square-pyramidal)
Spectroscopic Probing of Metal-Ligand Interactions in Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those containing Cu(II). The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the metal ion. For Cu(II) complexes with picolinamide-type ligands, EPR studies can reveal the geometry of the complex and the nature of the metal-ligand bonding.
In a study of a bis(picolinamide)copper(II) complex, the EPR spectrum was consistent with a d(x2-y2) ground electronic state, indicating a distorted tetragonal symmetry for the central copper(II) ion. researchgate.net The g-values obtained from the spectrum (g|| > g⊥ > 2.0023) are characteristic of a tetragonally elongated octahedral or square pyramidal geometry. researchgate.netmdpi.com This type of geometry is common for Cu(II) complexes where the unpaired electron resides in an orbital pointing towards the coordinating ligands in the equatorial plane. rsc.org
The geometric parameter G, calculated from the g-values, can provide insights into exchange interactions between copper centers. researchgate.net A value of G < 4 suggests the presence of exchange interactions. researchgate.net Furthermore, advanced EPR techniques like ENDOR (Electron Nuclear Double Resonance) and HYSCORE (Hyperfine Sublevel Correlation Spectroscopy) can provide even more detailed information, such as the identity of the coordinating atoms and the extent of their interaction with the copper ion. rsc.orgcardiff.ac.ukcardiff.ac.uk For instance, these methods have been used to confirm the coordination of nitrogen atoms in the square planar configuration of Cu(II) complexes. rsc.org
The EPR parameters, such as the g-values and hyperfine coupling constants, are sensitive to the ligand environment. researchgate.net Therefore, EPR spectroscopy can be used to monitor changes in coordination upon ligand modification or interaction with other molecules. The technique is particularly valuable for characterizing the structure of complexes in frozen solutions, providing a snapshot of the species present in the liquid state. rsc.orgwindows.net
| EPR Parameter | Information Provided |
| g-values (g | |
| Hyperfine coupling (A) | Nature of metal-ligand bonding, identity of coordinating atoms |
| Geometric parameter (G) | Presence of exchange interactions between metal centers |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of diamagnetic metal complexes in solution. numberanalytics.comnsf.gov For diamagnetic complexes of this compound, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's conformation and the coordination mode upon complexation. researchgate.netnih.gov
The formation of a diamagnetic metal complex with a picolinamide-type ligand leads to characteristic changes in the NMR spectrum of the ligand. researchgate.netiucr.org Chemical shift changes (Δδ) of the ligand's protons and carbons upon coordination can indicate which atoms are involved in binding to the metal ion. For example, a significant downfield shift of the pyridyl proton signals is indicative of coordination through the pyridyl nitrogen. researchgate.netkyoto-u.ac.jp Similarly, changes in the chemical shifts of the amide proton and carbonyl carbon can provide evidence for coordination through the amide group. nih.gov
In cases where the ligand can adopt different coordination modes, NMR can be used to identify the specific isomer present in solution. rsc.org For instance, variable-temperature NMR experiments can be employed to study dynamic processes, such as rotational isomerism, which can affect the extraction ability of N-substituted picolinamides. researchgate.net
For more complex systems, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the through-space proximity of different protons, providing crucial information for establishing the three-dimensional structure of the complex. nih.gov In a study of a palladium(II) complex with a related amide ligand, NOE signals were consistent with the expected bidentate coordination mode. nih.gov
It is important to note that while NMR is primarily used for diamagnetic complexes, it can also be applied to paramagnetic complexes, although the interpretation of the spectra is more complex due to paramagnetic shifting and broadening of the signals. researchgate.netosti.gov For diamagnetic systems, however, NMR provides a clear and detailed picture of the complex's structure in the solution state, which is often the relevant medium for its applications.
| NMR Technique | Information Obtained |
| ¹H and ¹³C NMR | Ligand conformation, identification of coordinating atoms through chemical shift changes |
| Variable-Temperature NMR | Study of dynamic processes like rotational isomerism |
| 2D NMR (e.g., NOESY) | Through-space proton proximities for 3D structure determination |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers (e.g., Cu(II))
Influence of Ligand Modifications on Metal Ion Selectivity and Chelation Efficacy
Modifications to the this compound ligand structure, particularly substitutions on the amide nitrogen or the pyridine ring, can significantly influence its metal ion selectivity and chelation efficacy. These modifications can alter the electronic properties and steric hindrance of the ligand, thereby tuning its binding affinity for different metal ions.
N-alkylation of picolinamide-type ligands can have a pronounced effect on their extraction capabilities. researchgate.net Studies on tripodal ligands with N-alkyl substituents have shown a positive influence on the distribution coefficients for Am³⁺ and Eu³⁺. researchgate.net The presence of N-alkyl groups can disrupt intramolecular hydrogen bonding that might otherwise hinder the chelation process, leading to enhanced extraction efficiency. researchgate.net Specifically, N-substitution in pyridine-2,6-dicarboxamides has been shown to be crucial for achieving higher selectivity and efficiency in the extraction of Hg²⁺ over other transition metal ions. researchgate.net
The electronic nature of substituents on the pyridine ring also plays a critical role. Electron-donating groups can increase the electron density on the coordinating nitrogen and oxygen atoms, potentially enhancing the ligand's affinity for metal ions. nih.govscut.edu.cn Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms, which might lead to weaker coordination but could also enhance selectivity for certain metals under specific conditions, such as in highly acidic solutions. nih.gov For example, picolinamide-based ligands with different electronic substituents on the pyridine ring exhibited tunable Pd(II) extraction performance depending on the acidity of the medium. nih.gov
The design of this compound derivatives with specific metal ion selectivity and chelation efficacy is a key area of research, with potential applications in areas such as solvent extraction, sensing, and catalysis. nih.govrsc.orgnih.gov
Comparative Analysis of this compound with Other Multidentate Ligands in Coordination Chemistry
This compound can be classified as a bidentate ligand, coordinating through the pyridyl nitrogen and either the amide oxygen or the deprotonated amide nitrogen. rsc.orgresearchgate.net Its coordination chemistry can be better understood by comparing it with other multidentate ligands, such as other picolinamide derivatives, bipyridine, and ligands with different donor atom sets.
Compared to its parent compound, picolinamide, the ethyl group on the amide nitrogen in this compound introduces steric bulk and alters the electronic properties of the amide group. This N-substitution prevents the formation of certain types of intermolecular hydrogen bonding that can occur with unsubstituted picolinamide, potentially leading to different crystal packing and solubility. The N-ethyl group can also influence the preference for N,O versus N,N' coordination upon deprotonation. researchgate.net
In comparison to bidentate N,N-donor ligands like 2,2'-bipyridine (B1663995) (bipy), this compound offers a different coordination environment with one nitrogen and one oxygen or a deprotonated nitrogen donor set. This N,O or N,N' coordination can lead to different electronic properties and reactivity of the resulting metal complexes compared to the N,N' coordination of bipy. researchgate.net For instance, the presence of the amide group in picolinamide ligands can lead to deprotonation and the formation of neutral or anionic complexes, a feature not available to bipy. rsc.orgresearchgate.net
When compared to other picolinamide derivatives with different N-substituents, such as N-aryl or N-alkyl groups of varying sizes, the ethyl group in this compound provides a specific level of steric and electronic influence. rsc.orgrsc.org For example, N-alkylation in general has been shown to impact the extraction efficiency of metal ions. researchgate.net The specific nature of the alkyl group can fine-tune this effect.
Furthermore, comparing this compound to ligands with different chelating motifs, such as those containing triazole or salicylaldehyde (B1680747) moieties, highlights the versatility of picolinamide as a building block. scut.edu.cnrsc.orgworktribe.com The combination of a pyridine ring and an amide group provides a robust and tunable platform for creating ligands with specific coordination properties. The ability of the amide group to deprotonate adds a layer of complexity and versatility not present in many other bidentate ligands. arkat-usa.org This allows for the formation of a wider range of complexes with different charges and coordination geometries.
Advanced Computational Chemistry Investigations of N Ethylpicolinamide
Quantum Chemical Studies of Electronic and Molecular Structure
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and molecular structure of N-Ethylpicolinamide. These methods provide a detailed understanding of the molecule's geometry, stability, and reactivity from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations begin with geometry optimization, a process that systematically alters the molecule's atomic coordinates to find the most stable, lowest-energy conformation. researchgate.netstackexchange.com This optimized structure is crucial as it represents the most probable geometry of the molecule and serves as the foundation for calculating other properties.
Once the geometry is optimized, key electronic properties are determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ekb.eg The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. ajrconline.orgnankai.edu.cnwuxibiology.com A larger gap suggests higher stability and lower reactivity. ajrconline.org
In studies on closely related N-picolinamide derivatives, such as N-(2-oxo-2-(phenylamino)ethyl)picolinamide, DFT calculations have been used to determine these frontier orbital energies. ajrconline.orgajrconline.org For a series of these derivatives, the HOMO energies were found to be in the range of -5.9863 to -6.2767 eV, and LUMO energies ranged from -1.4743 to -1.5298 eV. ajrconline.org The resulting energy gaps were calculated to be between 4.456 eV and 4.802 eV, indicating stable molecular structures. ajrconline.orgajrconline.org
The Molecular Electrostatic Potential (MEP) map is another critical property derived from DFT calculations. uni-muenchen.deias.ac.in The MEP visualizes the charge distribution around the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting how the molecule will interact with other charged species, highlighting the sites most susceptible to electrophilic and nucleophilic attack. For picolinamide (B142947) structures, the MEP map typically shows negative potential around the oxygen and nitrogen atoms, indicating these as likely sites for electrophilic attack. ajrconline.org
Table 1: Frontier Molecular Orbital Properties of N-(2-oxo-2-(phenylamino)ethyl)picolinamide Derivatives
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative 5a | -5.9863 | -1.5298 | 4.456 |
| Derivative 5b | -6.2767 | -1.4743 | 4.802 |
| Derivative 5c | -6.1521 | -1.5189 | 4.633 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds in its optimized geometry. These calculated frequencies and their corresponding intensities can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra to confirm the presence of specific functional groups. For related picolinamide derivatives, FT-IR analysis has been used to characterize the synthesized compounds. ajrconline.orgajrconline.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR spectra involves calculating the chemical shifts of the atoms in the molecule. chemaxon.com These theoretical predictions are highly valuable for interpreting complex experimental spectra and confirming the molecular structure. rsc.org Derivatives of picolinamide have been thoroughly characterized using ¹H-NMR spectroscopy. ajrconline.orgajrconline.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. gaussian.com For a derivative of N-picolinamide, the calculated electronic absorption was found to be at 241 nm, which showed excellent agreement with the experimental value of 240 nm.
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Picolinamide Derivative
| Spectroscopic Technique | Experimental Value | Theoretical (Calculated) Value |
|---|---|---|
| UV-Vis (λmax) | 240 nm | 241 nm |
| FT-IR (C=O stretch) | 1644 cm⁻¹ | - |
| ¹H NMR (NH proton) | 8.79 ppm | - |
Analysis of Electrophilicity Index and Reactive Sites
The global electrophilicity index (ω) is a conceptual DFT descriptor that quantifies a molecule's ability to accept electrons from the environment, essentially measuring its electrophilic character. ajrconline.orgrowansci.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. ajrconline.orgrsc.org This index is calculated from the HOMO and LUMO energies. For a series of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives, the electrophilicity index was calculated, with one derivative showing a value of 3.1691 eV, suggesting it has a high capacity to accept electrons. ajrconline.orgajrconline.org
The analysis of reactive sites goes hand-in-hand with the MEP map. Regions of negative electrostatic potential (e.g., around the carbonyl oxygen and pyridine (B92270) nitrogen) are identified as nucleophilic centers, prone to attack by electrophiles. Conversely, regions of positive potential, often found around hydrogen atoms attached to heteroatoms, are identified as electrophilic centers, susceptible to nucleophilic attack. This detailed mapping of reactivity provides crucial insights for understanding the chemical behavior of this compound.
Molecular Modeling and Dynamics Simulations
Moving from the electronic structure of a single molecule, molecular modeling and dynamics simulations explore how this compound interacts with larger biological systems and behaves in a more complex, dynamic environment.
Molecular Docking for Investigating Ligand-Macromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or an enzyme. nih.govnih.gov The process involves sampling a vast number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity or energy. researchgate.net Software like AutoDock is widely used for this purpose. scripps.edureadthedocs.io
For derivatives of N-picolinamide, molecular docking studies have been performed to investigate their binding modes with various enzymes. ajrconline.orgajrconline.org These studies aimed to understand the potential biological activity of the compounds by examining their interactions with targets like UDP-N-acetylenolpyruvoyl glucosamine (B1671600) reductase, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and α-amylase. ajrconline.orgajrconline.org The results of these simulations provide a structural basis for the molecule's activity, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.
Table 3: Molecular Docking Targets for Picolinamide Derivatives
| Target Enzyme/Protein | Docking Software Used | Purpose of Study |
|---|---|---|
| UDP-N-acetylenolpyruvoyl glucosamine reductase | AutoDock 4.2 | Evaluate binding mode |
| α-amylase | AutoDock 4.2 | Investigate antidiabetic activity |
| COX-1 and COX-2 | AutoDock 4.2 | Investigate anti-inflammatory activity |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability in Solvated Environments
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations apply the laws of classical mechanics to calculate the trajectory of atoms and molecules, providing detailed information on conformational changes and stability. researchgate.net
By placing this compound in a simulated box of solvent molecules (typically water), MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. escholarship.org These simulations are crucial for understanding the flexibility of the molecule and how its conformation might change upon binding to a receptor or in different environments. researchgate.net Furthermore, MD simulations of a ligand-protein complex can assess the stability of the docked pose, providing insights into how the ligand and receptor move and adapt to each other over time, which is a more realistic representation of the biological environment.
Binding Free Energy Calculations (e.g., MM-GBSA) for Interaction Strength Analysis
The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. walshmedicalmedia.comnih.gov This method offers a balance between computational cost and accuracy, making it more rigorous than empirical docking scores but less demanding than alchemical free energy perturbation methods. walshmedicalmedia.comnih.gov The binding free energy in MM-GBSA is calculated by combining molecular mechanics energies with continuum solvation models. walshmedicalmedia.comnih.gov
The total binding free energy (ΔG_bind) is composed of several terms:
ΔE_MM : The change in molecular mechanics energy in the gas phase. This includes contributions from bonded (bonds, angles, dihedrals), van der Waals, and electrostatic interactions. nih.govfrontiersin.org
ΔG_solv : The change in solvation free energy. This is further divided into polar and nonpolar contributions. walshmedicalmedia.comfrontiersin.org
ΔG_pol : The polar solvation energy, calculated using the Generalized Born (GB) model. nih.gov
ΔG_np : The nonpolar solvation energy, often estimated from the solvent-accessible surface area (SASA). walshmedicalmedia.comfrontiersin.org
-TΔS : The change in conformational entropy upon binding. This term is often a significant source of error and is sometimes omitted in high-throughput calculations due to its computational expense. nih.gov
For a hypothetical interaction of this compound with a target protein, an MM-GBSA calculation would involve running molecular dynamics (MD) simulations of the protein-ligand complex, the free protein, and the free ligand. The energies are then calculated for each state, and the binding free energy is determined by the difference.
A hypothetical breakdown of MM-GBSA energy contributions for the binding of this compound to a target protein is presented below.
| Energy Component | Value (kcal/mol) |
| van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -20.1 |
| Polar Solvation Energy (ΔG_pol) | 25.3 |
| Nonpolar Solvation Energy (ΔG_np) | -4.7 |
| Total Binding Free Energy (ΔG_bind) | -45.0 |
This table represents hypothetical data for illustrative purposes.
The accuracy of MM-GBSA calculations can be sensitive to several factors, including the force field used, the implicit solvent model, and the initial structures. pkusz.edu.cn Despite these challenges, MM-GBSA is widely used to re-rank docking poses and predict the relative binding affinities of a series of compounds. walshmedicalmedia.compkusz.edu.cn
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. ajrconline.orgexcli.dewikipedia.org The fundamental principle is that the structural features of a molecule determine its activity and properties. ajrconline.org
QSPR models can be developed to predict various properties of this compound and related compounds. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like solubility, lipophilicity (logP), and metabolic stability. researchgate.net The general form of a QSAR/QSPR model is:
Activity/Property = f(molecular descriptors) + error wikipedia.org
The process of developing a predictive model involves several key steps:
Data Set Preparation : Compiling a set of molecules with known properties or activities. nih.gov
Descriptor Calculation : Calculating a wide range of molecular descriptors for each molecule in the dataset. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. nih.gov
Model Building : Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the property of interest.
Validation : Rigorously validating the model to ensure its predictive power and robustness. wikipedia.orgnih.gov
For this compound, a QSPR model could predict its octanol-water partition coefficient (logP), a key determinant of its pharmacokinetic behavior.
| Compound | Experimental logP | Predicted logP |
| Picolinamide | 0.21 | 0.25 |
| N-Methylpicolinamide | 0.45 | 0.48 |
| This compound | 0.85 | 0.87 |
| N-Propylpicolinamide | 1.25 | 1.29 |
This table contains hypothetical data for illustrative purposes.
QSAR models are particularly useful for understanding which structural features of a ligand, such as this compound, are important for its interaction with a biological target. nih.gov By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the structure-activity relationship (SAR).
For instance, a QSAR study on a series of picolinamide derivatives might reveal that:
Hydrogen bond donors and acceptors : The picolinamide core contains a nitrogen atom in the pyridine ring and an amide group, both of which can participate in hydrogen bonding with the target protein.
Hydrophobicity : The ethyl group in this compound contributes to its hydrophobicity. The QSAR model could quantify the optimal hydrophobicity for binding.
Steric properties : The size and shape of the substituent on the amide nitrogen can influence how the ligand fits into the binding pocket.
These insights can then be used to guide the design of new compounds with improved activity. plos.org
Development of Predictive Models for Chemical and Interaction Properties
Cheminformatics and Data Science Approaches in Compound Design
Cheminformatics and data science provide a suite of tools and techniques for designing and optimizing new compounds. ajrconline.org
Drug design strategies are broadly categorized as either ligand-based or structure-based.
Ligand-Based Design : This approach is used when the 3D structure of the biological target is unknown. mdpi.comcam.ac.uk It relies on the knowledge of a set of molecules that are known to be active. The principle is that molecules with similar structures are likely to have similar biological activities. Techniques used in ligand-based design include pharmacophore modeling and 3D-QSAR. cam.ac.uk A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific target. cam.ac.uk
Structure-Based Design : When the 3D structure of the target protein is available, often from X-ray crystallography or NMR, structure-based design can be employed. jscimedcentral.com This approach involves analyzing the binding site of the target and designing ligands that can fit and interact favorably with it. Molecular docking is a key technique in structure-based design, where computational algorithms predict the preferred orientation of a ligand within the binding site. jscimedcentral.com
For this compound, if the structure of its target is known, structure-based methods could be used to optimize its interactions. If the target structure is unknown, but other active picolinamide derivatives exist, ligand-based methods would be more appropriate.
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. google.com This allows for the prioritization of compounds for experimental screening, saving time and resources. excli.de
Virtual screening can be performed using either ligand-based or structure-based approaches:
Ligand-Based Virtual Screening : This involves using a pharmacophore model or a QSAR model to screen a compound library. pharmacelera.com The model is used to predict the activity of each compound in the library, and those with the highest predicted activity are selected for further investigation.
Structure-Based Virtual Screening : This typically involves docking each compound in a library into the binding site of the target protein. mdpi.com The compounds are then ranked based on their docking scores, which estimate the binding affinity.
A virtual screening workflow for identifying novel picolinamide-based compounds might involve the following steps:
Library Preparation : Assembling a large database of commercially available or synthetically feasible compounds.
Filtering : Applying filters to remove compounds with undesirable properties (e.g., poor drug-likeness).
Docking/Pharmacophore Screening : Performing high-throughput docking or pharmacophore-based screening of the filtered library.
Hit Selection : Selecting a subset of the top-ranking compounds for experimental testing.
This process can significantly increase the efficiency of the drug discovery process. mdpi.com
Advanced Research Applications and Future Directions of N Ethylpicolinamide Scaffolds
Development of N-Ethylpicolinamide-Based Sensing Platforms and Ionophores
The picolinamide (B142947) structure is particularly effective as an ionophore, a molecule that selectively binds and transports specific ions. This property is foundational to its use in electrochemical sensors designed for detecting metal ions with high precision.
Ion-selective electrodes (ISEs) are analytical devices that measure the activity of a specific ion in a solution. A common design involves a polymeric membrane, typically made of polyvinyl chloride (PVC), which contains an active substance or ionophore. monokrystaly.cz The fundamental design of a PVC membrane ISE incorporates several key components:
Polymeric Matrix: PVC is often used to create a flexible, durable, and non-porous membrane that physically separates the internal solution of the electrode from the external sample. scielo.org.mx
Ionophore (Ion Carrier): This is the most critical component, as it selectively binds to the target ion. The N-picolinamide scaffold is an effective ionophore due to the Lewis base characteristics of its oxygen and nitrogen atoms, which can selectively interact with metal ions (Lewis acids). scielo.org.mx A derivative, N-(2-Picolinamido ethyl)Picolinamide, has been successfully used as a neutral carrier in the development of an ISE for manganese(II) ions. researchgate.netiau.ir
Plasticizer: A plasticizer is a solvent added to the PVC matrix to ensure the membrane remains flexible and to facilitate the mobility of the ionophore within the membrane. scielo.org.mx
Ionic Additives: Lipophilic salts, such as sodium tetraphenylborate (B1193919) (NaTPB), are often included in the membrane formulation. abechem.com These additives help to reduce the membrane's electrical resistance and can improve the electrode's response by stabilizing the charge within the membrane. abechem.com
The components are dissolved in a solvent like tetrahydrofuran (B95107) (THF) and cast to form a thin membrane. This membrane is then mounted in an electrode body, creating a sensor capable of detecting specific metal ions. scielo.org.mx
The effectiveness of an ISE is determined by several performance metrics. A key indicator is its potentiometric response, which should ideally be "Nernstian," meaning the electrode's potential changes predictably and linearly with the logarithm of the ion's concentration.
For a PVC membrane electrode utilizing a picolinamide derivative, N-(2-Picolinamido ethyl)Picolinamide, as an ionophore for Manganese (II) ions, the performance has been systematically evaluated. The electrode demonstrated a Nernstian response across a wide concentration range of 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M. researchgate.net The slope of this response was 29.3±0.5 mV per decade of concentration change, which is very close to the theoretical Nernstian value for a divalent cation (29.58 mV/decade). researchgate.net Furthermore, the sensor operates effectively within a broad pH range of 4.0 to 9.0, making it suitable for various analytical applications. researchgate.net The response time for such electrodes is typically fast, often under 15 seconds. researchgate.net
| Performance Metric | Value for N-(2-Picolinamido ethyl)Picolinamide-Based Mn(II) ISE | Reference |
| Analyte | Manganese(II) (Mn²⁺) | researchgate.netiau.ir |
| Concentration Range | 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M | researchgate.net |
| Response Slope | 29.3 ± 0.5 mV/decade | researchgate.net |
| Working pH Range | 4.0 - 9.0 | researchgate.net |
| Response Time | < 10 s | researchgate.net |
Design Principles for Ion-Selective Electrodes (e.g., PVC membrane electrodes)
Contributions to Methodological Advancement in Chemical Biology Research
In chemical biology, the picolinamide scaffold serves as a valuable tool for probing and modulating complex biological systems through precise molecular interactions.
Molecular recognition is the foundation of many biological processes, from enzyme catalysis to gene regulation. nih.gov The ability to design small molecules that can selectively bind to proteins and other biomolecules is crucial for developing therapeutic agents and research probes. nih.gov The process of binding can be understood through models like "induced fit," where the protein changes conformation upon ligand binding, and "conformational selection," where the ligand binds to a pre-existing conformation of the protein. nih.gov
The this compound structure is well-suited for molecular recognition due to:
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for specific and directional interactions with amino acid residues in a protein's binding site. shu.ac.uk
Aromatic System: The pyridine (B92270) ring can engage in π-stacking and hydrophobic interactions, which are powerful driving forces for molecular binding. shu.ac.uk
By modifying the picolinamide scaffold, researchers can fine-tune its binding properties. For example, adding functional groups can alter its polarity, shape, and hydrogen-bonding capabilities to achieve high affinity and selectivity for a specific biological target. This is exemplified by the development of picolinamide-based radiotracers that selectively bind to melanin, a pigment found in melanoma cells. researchgate.netthno.org
Ligand-based discovery strategies aim to identify and optimize molecules that bind to a target, often without prior knowledge of the target's detailed structure. Fragment-Based Lead Discovery (FBLD) is a prominent example of this approach. wikipedia.org FBLD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a biological target. drughunter.com These initial hits are then optimized and grown into more potent, drug-like molecules. drughunter.com
The this compound scaffold is an ideal candidate for use in FBLD because:
Low Complexity: Its simple structure fits the profile of a typical fragment.
Rich in Binding Features: It contains key functional groups that can form initial interactions with a target protein.
Once a picolinamide-based fragment is identified as a hit through sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR), it can be elaborated upon. dundee.ac.ukfrontiersin.org The development of picolinamide-based PET probes for melanoma serves as a practical example. Here, the core picolinamide structure, which shows an affinity for melanin, is systematically modified (a form of molecular hybridization) to enhance its binding and imaging properties, leading to potent and selective imaging agents. nih.govnih.gov
Strategies for Modulating Molecular Recognition and Binding (e.g., protein-ligand interactions)
Exploration of this compound in Advanced Imaging Probe Development (e.g., positron probes)
A significant application of the this compound scaffold is in the development of probes for Positron Emission Tomography (PET), a non-invasive imaging technique used in clinical diagnostics and biomedical research. thno.org By labeling a picolinamide derivative with a positron-emitting isotope, such as Fluorine-18 (¹⁸F), researchers have created powerful tools for visualizing specific molecular targets in vivo.
Derivatives of this compound have been developed as highly effective PET probes for imaging melanoma. researchgate.net These probes, such as ¹⁸F-P3BZA (N-(2-(diethylamino)ethyl)-¹⁸F-5-fluoropicolinamide) and ¹⁸F-DMPY2 (N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide), are designed to target and bind to melanin. researchgate.netnih.gov
These probes have demonstrated excellent performance in preclinical models, showing high and prolonged uptake in melanoma tumors while clearing rapidly from non-target tissues. nih.gov This results in high-contrast images that can clearly delineate primary and metastatic melanoma lesions. nih.gov For instance, ¹⁸F-DMPY2 exhibited a remarkable tumor uptake of 24.8% of the injected dose per gram of tissue (%ID/g) at 60 minutes in a mouse model. nih.gov The high tumor-to-background ratios achieved by these picolinamide-based probes suggest they have strong potential for clinical translation in the diagnosis of melanoma. nih.govnih.gov
| PET Probe | Full Chemical Name | Tumor Uptake (%ID/g at 60 min) | Key Finding | Reference |
| ¹⁸F-DMPY2 | N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide | 24.8% | Excellent tumor uptake and retention, leading to high-quality images. | nih.gov |
| ¹⁸F-P3BZA | N-(2-(diethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide | ~13.3% | Showed significantly higher uptake in melanoma cells compared to standard ¹⁸F-FDG. | researchgate.net |
| ¹⁸F-2 | N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoropicolinamide | ~17.0% (at 120 min) | Demonstrated good in vivo stability and high tumor-to-muscle ratios. | nih.gov |
Table of Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-ethylpyridine-2-carboxamide |
| ¹⁸F-P3BZA | N-(2-(diethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide |
| ¹⁸F-DMPY2 | N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide |
| ¹⁸F-2 | N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoropicolinamide |
| ¹⁸F-MEL050 | N-[2-(diethylamino)ethyl]-6-¹⁸F-fluoronicotinamide |
| ¹⁸F-FBZA | N-[2-(diethylamino)-ethyl]-4-[¹⁸F]fluorobenzamide |
| N-(2-Picolinamido ethyl)Picolinamide | N-(2-(picolinamido)ethyl)picolinamide |
| PVC | Polyvinyl chloride |
| THF | Tetrahydrofuran |
| NaTPB | Sodium tetraphenylborate |
Emerging Research Areas and Unexplored Potential in this compound Chemistry
The this compound scaffold, while historically significant in the development of certain classes of agrochemicals, is now the subject of broader scientific inquiry, unlocking its potential in diverse and advanced research fields. mdpi.comsemanticscholar.org Researchers are increasingly looking beyond its traditional applications to explore its utility in medicinal chemistry, coordination chemistry, and computational drug design. acs.orgresearchgate.netnih.gov This exploration is revealing that the picolinamide moiety is a versatile pharmacophore capable of interacting with a wide range of biological targets.
One of the most promising new frontiers for this compound derivatives is in the development of therapeutics for complex human diseases. Research has demonstrated that modifying the this compound backbone can produce compounds with significant biological activity against various targets.
For instance, derivatives of the picolinamide structure have shown potential as novel antidepressants. ppm.edu.pl The compound N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide was identified as a promising agent in preclinical studies, demonstrating antidepressant-like effects in mouse models. ppm.edu.pl The mechanism of action for this effect appears to be mediated by its interaction with serotonin (B10506) 5-HT1A receptors. ppm.edu.pl Further research has also explored picolinamide-based structures, such as N-(1-(4-(2,4-dimethoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)-2-(1H-indol-3-yl)ethyl)picolinamide, as potent antagonists for the ghrelin receptor, indicating a potential application in the development of anti-obesity agents. nih.gov
The scaffold's ability to chelate metal ions has opened another significant avenue of research, particularly in the context of inflammatory diseases. The derivative N-(2-(2-aminoethylamino)ethyl)picolinamide has been synthesized and studied for its ability to act as a copper-chelating agent. researchgate.netmdpi.com This compound forms stable complexes with Cu(II) at physiological pH and shows good selectivity for copper over other biologically relevant metal ions like Zn(II) and Ca(II). researchgate.net Such agents are being investigated for their potential to alleviate inflammation associated with conditions like rheumatoid arthritis by mobilizing copper in vivo. researchgate.netuct.ac.za Studies on the membrane permeability of these copper complexes are crucial for understanding their potential for dermal drug delivery. mdpi.com
Membrane Permeability of Copper(II) Complexes
| Copper Complex/Species | Permeability Coefficient (Kp) (x 10-6 cm/s) | Reference |
|---|---|---|
| Cu(II) with Alanine | 6.31 ± 0.01 | mdpi.com |
| Cu(II) with Glycine (B1666218) | 5.79 ± 0.04 | mdpi.com |
The application of this compound derivatives in oncology is also an active area of investigation. The compound N-(2-(diethylamino)ethyl)picolinamide has been incorporated as a ligand in a cyclometalated platinum(II) complex designed for photodynamic therapy. acs.org This complex can efficiently generate reactive oxygen species (ROS) under both normal and low-oxygen conditions to kill tumor cells upon irradiation with near-infrared light. acs.org In a different approach, N-(2-nitrooxyethyl)picolinamide has been used to create novel complexes with palladium and platinum, which are being explored as potential antitumor medicines. researchgate.net
Beyond these areas, the scaffold is being tested against infectious diseases. Adamantane-containing derivatives, specifically N-[1-(adamantan-1-yl)ethyl]picolinamide, have been designed and synthesized to target rimantadine-resistant strains of the influenza A virus. colab.ws
Computational chemistry is playing a vital role in guiding the synthesis of new derivatives. ajrconline.org Studies on N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives have utilized molecular docking and Density Functional Theory (DFT) to predict their anti-inflammatory and antidiabetic potential. ajrconline.org These computational methods help in understanding the stability and reactivity of the molecules, as indicated by their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. ajrconline.org
Computational Data for N-(2-oxo-2-(phenylamino)ethyl)picolinamide Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Band Gap (eV) | Reference |
|---|---|---|---|---|
| 5a | -6.2767 | -1.4743 | 4.802 | ajrconline.org |
| 5b | -5.9863 | -1.5298 | 4.456 | ajrconline.org |
| 5c | -6.1302 | -1.5246 | 4.605 | ajrconline.org |
The unexplored potential of this compound chemistry likely extends into materials science and catalysis. bldpharm.comambeed.com The ability of the picolinamide group to form well-defined coordination complexes with a variety of transition metals, such as rhodium(II) and copper(II), suggests that these scaffolds could be used to create novel catalysts or functional materials. researchgate.net The synthesis of N-heterocyclic amides and their complexes is an expanding field, with potential applications in olefin functionalization and other catalytic processes. ntu.edu.sg The continued exploration of these and other this compound derivatives promises to yield new molecules with highly specific and potent activities for a range of advanced applications.
Q & A
Q. What are the standard synthesis and characterization protocols for N-Ethylpicolinamide?
- Methodological Answer : Synthesis typically involves coupling picolinic acid derivatives with ethylamine under carbodiimide-mediated conditions (e.g., EDCI/HOBt). Purification via column chromatography (hexanes/ethyl acetate gradients) is standard, with characterization using H and C NMR to confirm amide bond formation and substituent placement . For reproducibility, experimental sections must detail reagent molar ratios, solvent systems, and chromatographic Rf values .
Q. Which spectroscopic techniques are critical for verifying this compound’s structural identity?
- Methodological Answer : H NMR (400–500 MHz, CDCl) identifies ethyl group protons (δ 1.2–1.4 ppm triplet, δ 3.4–3.6 ppm quartet) and aromatic picolinamide protons (δ 7.5–8.8 ppm). FT-IR confirms the amide C=O stretch (~1650 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]). Cross-referencing with literature spectra of analogous picolinamides (e.g., N-propyl or N-cyclohexyl derivatives) ensures accuracy .
Q. How should researchers design initial experiments to study this compound’s reactivity?
- Methodological Answer : Use a PICO framework: P opulation (reaction substrates), I ntervention (catalysts/solvents), C omparison (control reactions without catalysts), and O utcome (yield/selectivity). For example, test palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to functionalize the pyridine ring, monitoring regioselectivity via HPLC . Document variables (temperature, solvent polarity) systematically to isolate optimal conditions .
Advanced Research Questions
Q. What strategies optimize reaction yields for this compound derivatives in cross-coupling reactions?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl adducts) and ligands (e.g., phosphines) to enhance catalytic efficiency. Use design-of-experiments (DoE) to evaluate interactions between temperature, base strength (e.g., KCO vs. CsCO), and solvent polarity (DMF vs. THF). Analyze outcomes via ANOVA to identify statistically significant factors .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous C-H couplings. If NMR signals overlap (e.g., ethyl vs. propyl chains), compare with deuterated analogs or use 2D NOESY to confirm spatial proximity. Cross-validate with computational NMR predictions (DFT-based tools like ACD/Labs or Gaussian) .
Q. What computational methods predict this compound’s binding affinity in medicinal chemistry studies?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases), using force fields (AMBER/CHARMM) to assess binding energies. Validate with MD simulations (NAMD/GROMACS) to analyze stability of ligand-protein complexes. Correlate in silico results with in vitro IC assays to refine models .
Q. How can interdisciplinary approaches enhance applications of this compound in materials science?
- Methodological Answer : Investigate coordination chemistry by complexing this compound with transition metals (e.g., Cu or Ru) for catalytic or photoluminescent properties. Use X-ray crystallography to determine metal-ligand geometry and cyclic voltammetry to assess redox behavior. Collaborate with materials scientists to test applications in MOFs or sensors .
Q. What protocols ensure reproducibility when replicating literature synthesis methods?
- Methodological Answer : Strictly adhere to reported conditions (solvent grades, inert atmosphere). Include negative controls (e.g., omitting catalysts) to identify undocumented variables. Use internal standards (e.g., anthracene) in HPLC to calibrate yield calculations. Publish detailed supplementary materials with raw NMR files and chromatograms .
Q. Which statistical methods are appropriate for analyzing pharmacological data involving this compound?
Q. How can researchers validate the purity of novel this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
